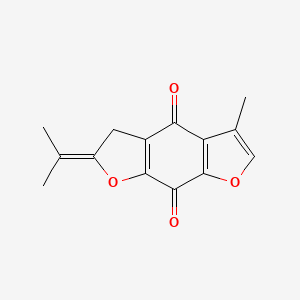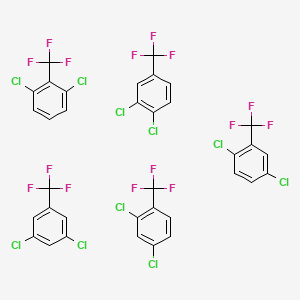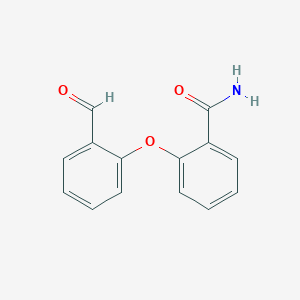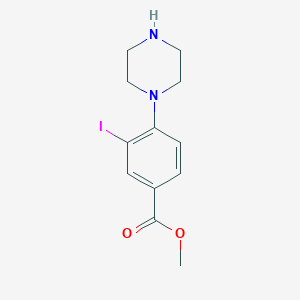
Dihydrocyperaquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocyperaquinone is a chemical compound with the molecular formula C14H12O4 It is known for its unique structure, which includes a benzo-difuran-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrocyperaquinone can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the benzo-difuran-dione core. The reaction conditions, such as temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrocyperaquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Dihydrocyperaquinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dihydrocyperaquinone involves its interaction with specific molecular targets. It can act as an electron carrier, participating in redox reactions within cells. The compound’s ability to undergo oxidation and reduction makes it a valuable tool for studying cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: Similar in structure but lacks the benzo-difuran-dione core.
Benzoquinone: Shares the quinone structure but differs in the arrangement of functional groups.
Anthraquinone: A larger polycyclic quinone with different chemical properties.
Uniqueness
Dihydrocyperaquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzo-difuran-dione core sets it apart from other quinone derivatives, making it a valuable compound for various applications.
Propiedades
| 27304-02-5 | |
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylidene-3H-furo[3,2-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C14H12O4/c1-6(2)9-4-8-11(15)10-7(3)5-17-14(10)12(16)13(8)18-9/h5H,4H2,1-3H3 |
Clave InChI |
RMJXXSFMQXHKAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C(=O)C3=C(C2=O)OC(=C(C)C)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)



![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)






